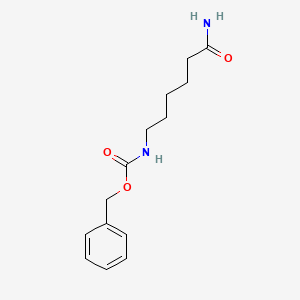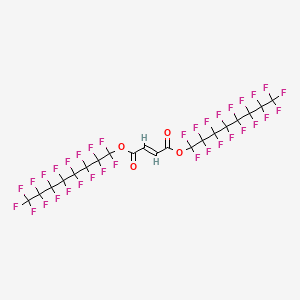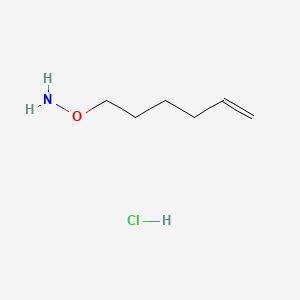
1-(2-Decyltetradecyl)-4-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Decyltetradecyl)-4-ethynylbenzene is an organic compound with a complex structure, characterized by a long aliphatic chain and an ethynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Decyltetradecyl)-4-ethynylbenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-Decyltetradecyl)-4-ethynylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of carbonyl compounds.
Reduction: Using reducing agents like hydrogen in the presence of a catalyst, the ethynyl group can be reduced to an ethyl group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the ethynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination under UV light.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Conversion to 1-(2-Decyltetradecyl)-4-ethylbenzene.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2-Decyltetradecyl)-4-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug delivery systems due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1-(2-Decyltetradecyl)-4-ethynylbenzene involves its interaction with molecular targets through its ethynyl and aliphatic chains. The ethynyl group can participate in π-π interactions with aromatic systems, while the long aliphatic chain provides hydrophobic interactions. These interactions can influence the compound’s behavior in various environments, affecting its solubility, reactivity, and overall functionality .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Decyltetradecyl)-4-ethylbenzene
- 1-(2-Decyltetradecyl)-4-bromobenzene
- 1-(2-Decyltetradecyl)-4-chlorobenzene
Uniqueness
1-(2-Decyltetradecyl)-4-ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and advanced material synthesis .
Properties
Molecular Formula |
C32H54 |
|---|---|
Molecular Weight |
438.8 g/mol |
IUPAC Name |
1-(2-decyltetradecyl)-4-ethynylbenzene |
InChI |
InChI=1S/C32H54/c1-4-7-9-11-13-15-16-18-20-22-24-31(23-21-19-17-14-12-10-8-5-2)29-32-27-25-30(6-3)26-28-32/h3,25-28,31H,4-5,7-24,29H2,1-2H3 |
InChI Key |
FHWGGZYCCJFROT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CC1=CC=C(C=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B13711593.png)



![Ethyl (S)-2-[3-[(2-Isopropyl-4-thiazolyl)methyl]-3-methylureido]-4-morpholinobutanoate Oxalate](/img/structure/B13711616.png)
![(5-Amino-4'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13711618.png)

![2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13711622.png)





